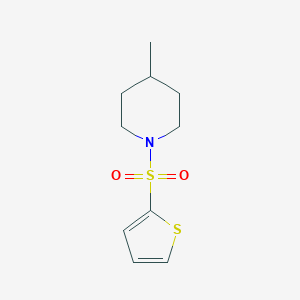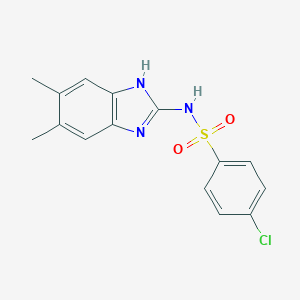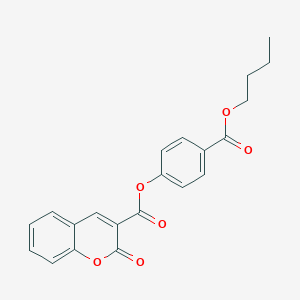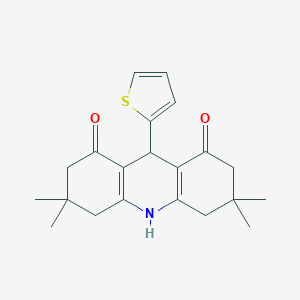![molecular formula C22H21BrN2O5 B374431 (5E)-1-(4-bromo-3-methylphenyl)-5-[(3,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B374431.png)
(5E)-1-(4-bromo-3-methylphenyl)-5-[(3,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5E)-1-(4-bromo-3-methylphenyl)-5-[(3,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione” is a synthetic organic molecule that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-1-(4-bromo-3-methylphenyl)-5-[(3,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione” typically involves the condensation of a pyrimidine-2,4,6-trione derivative with a substituted benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the benzylidene moiety, converting it to a single bond and forming a saturated derivative.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrimidine derivatives are known for their potential as therapeutic agents. This compound could be investigated for its activity against various biological targets, such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, compounds like this one are often explored for their potential to treat diseases. Its structure suggests it could have activity against certain types of cancer, bacterial infections, or inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “(5E)-1-(4-bromo-3-methylphenyl)-5-[(3,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione” would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the target’s function.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(4-chloro-3-methylphenyl)-5-(3,4-diethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-1-(4-bromo-3-methylphenyl)-5-(3,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of “(5E)-1-(4-bromo-3-methylphenyl)-5-[(3,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione” lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromo and ethoxy groups can lead to distinct interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C22H21BrN2O5 |
|---|---|
Molecular Weight |
473.3g/mol |
IUPAC Name |
(5E)-1-(4-bromo-3-methylphenyl)-5-[(3,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H21BrN2O5/c1-4-29-18-9-6-14(12-19(18)30-5-2)11-16-20(26)24-22(28)25(21(16)27)15-7-8-17(23)13(3)10-15/h6-12H,4-5H2,1-3H3,(H,24,26,28)/b16-11+ |
InChI Key |
ZBOMSEGKSKWIQP-LFIBNONCSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Br)C)OCC |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Br)C)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Br)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B374350.png)

![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4,6-trimethylbenzoate](/img/structure/B374354.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-naphthalenesulfonamide](/img/structure/B374355.png)
![(5E)-2-(4-{3-[(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PIPERAZIN-1-YL)-5-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B374356.png)
![Benzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B374359.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B374362.png)

![Ethyl [(3-bromo-4,5-dimethoxybenzoyl)amino]acetate](/img/structure/B374365.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B374366.png)


![2-{[3-(3-Methoxy-4-propoxyphenyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B374370.png)
![4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.0~2,6~]undecan-7-ol](/img/structure/B374371.png)
